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Abstract
Ophiobolin C is a sesterterpenoid natural product belonging to the ophiobolin family, a class of

fungal metabolites characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] Produced by

various fungal species, notably within the Bipolaris and Aspergillus genera, Ophiobolin C has

garnered significant attention for its diverse biological activities.[2][3] Initially identified as a

phytotoxin, its multifaceted pharmacological profile has expanded to include potent cytotoxic

effects against cancer cells and inhibitory activity against the human immunodeficiency virus

(HIV). This technical guide provides a comprehensive overview of Ophiobolin C, detailing its

biosynthesis, mechanism of action, and biological activities. It includes a compilation of

quantitative data, detailed experimental protocols, and visual representations of key pathways

and workflows to serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug discovery.

Introduction
Sesterterpenoids are a relatively rare class of terpenoids, comprising 25 carbon atoms. Among

these, the ophiobolins represent a significant subgroup with over 40 known members.

Ophiobolin C, a prominent member of this family, possesses a complex and intriguing

chemical architecture that contributes to its diverse bioactivities. While its role as a phytotoxin

has been established, its potential as a lead compound for the development of novel

therapeutics, particularly in oncology and virology, is an area of active investigation. This guide
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aims to consolidate the current knowledge on Ophiobolin C to facilitate further research and

development.

Chemical Structure and Properties
Ophiobolin C is a polycyclic sesterterpenoid with the chemical formula C₂₅H₃₈O₃ and a

molecular weight of 386.6 g/mol .[4][5] Its structure features the characteristic 5-8-5 fused ring

system of the ophiobolin family.

Table 1: Physicochemical Properties of Ophiobolin C

Property Value Reference

CAS Number 19022-51-6 [4]

Molecular Formula C₂₅H₃₈O₃ [4]

Molecular Weight 386.6 g/mol [4]

Appearance Solid [6]

Solubility

Soluble in ethanol, methanol,

DMF, and DMSO. Poor water

solubility.

[3]

Biosynthesis of Ophiobolin C
The biosynthesis of the ophiobolin core structure is a complex enzymatic process originating

from the mevalonate pathway. The initial steps involve the formation of the C25 precursor,

geranylfarnesyl pyrophosphate (GFPP), from isopentenyl pyrophosphate (IPP) and

dimethylallyl pyrophosphate (DMAPP).

A key enzyme in this pathway is a bifunctional terpene synthase, such as Au8003 from

Aspergillus ustus, which catalyzes both the elongation to GFPP and the subsequent cyclization

to form the initial 5-8-5 tricyclic skeleton of ophiobolin F. From this precursor, a series of

oxidative modifications, primarily mediated by P450 monooxygenases and FAD-dependent

oxidoreductases, lead to the various ophiobolin analogues, including Ophiobolin C.
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Figure 1: Simplified biosynthesis pathway of Ophiobolin C.

Mechanism of Action
The biological activities of Ophiobolin C are attributed to its ability to covalently modify cellular

targets. A key proposed mechanism is the Paal-Knorr pyrrole formation, where the dicarbonyl

moiety of the ophiobolin molecule reacts with primary amines, such as the ε-amino group of

lysine residues in proteins.

Calmodulin Inhibition
A primary target of ophiobolins is calmodulin (CaM), a ubiquitous and highly conserved

calcium-binding protein that plays a crucial role in cellular signal transduction. Ophiobolins

inhibit CaM-dependent enzymes, such as cyclic nucleotide phosphodiesterase, by covalently

binding to lysine residues on the protein.[1] This irreversible inhibition disrupts calcium

signaling pathways, leading to downstream cellular dysfunction and contributing to its
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phytotoxic and cytotoxic effects. While much of the detailed mechanistic work has been

performed on the closely related Ophiobolin A, it is presumed that Ophiobolin C acts through a

similar mechanism.

Ophiobolin C
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Figure 2: Proposed mechanism of Calmodulin inhibition by Ophiobolin C.

Modulation of Signaling Pathways
Emerging evidence suggests that ophiobolins can modulate several key signaling pathways

involved in cell growth, proliferation, and survival. While specific studies on Ophiobolin C are

limited, research on related ophiobolins indicates potential effects on the following pathways:
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PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival.

Inhibition of this pathway can lead to apoptosis and cell cycle arrest.

Ras/Raf/ERK Pathway: This cascade is crucial for cell proliferation and differentiation.

Dysregulation of this pathway is common in cancer.

CDK/RB Pathway: This pathway governs the G1/S transition of the cell cycle. Inhibition can

lead to cell cycle arrest in the G1 phase.

Further research is required to elucidate the precise molecular interactions of Ophiobolin C
within these pathways.

Biological Activities
Ophiobolin C exhibits a range of biological activities, with its phytotoxic and cytotoxic

properties being the most extensively studied.

Phytotoxicity
As a fungal phytotoxin, Ophiobolin C plays a role in plant pathogenesis, causing symptoms

such as lesions on leaves.[2] Its phytotoxicity is linked to its ability to disrupt plant cell

membranes and inhibit calmodulin, leading to electrolyte leakage and ultimately cell death.[1]

Table 2: Phytotoxicity of Ophiobolin Analogues

Compound Plant Species Assay
Observed
Effect

Reference

3-anhydro-

ophiobolin A
Green foxtail

Punctured

detached leaves

Lesions of 2-3

mm at 0.5

mg/mL

[7]

6-epi-ophiobolin

A
Green foxtail

Punctured

detached leaves

Lesions of 1-2

mm at 0.5

mg/mL

[7]

Note: Specific quantitative phytotoxicity data (EC50 values) for Ophiobolin C are not readily

available in the reviewed literature. The data presented is for closely related analogues to
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provide context.

Cytotoxicity
Ophiobolin C has demonstrated significant cytotoxic activity against various human cancer cell

lines. This has prompted investigations into its potential as an anticancer agent.

Table 3: Cytotoxic Activity of Ophiobolin C and a Related Analogue

Compound Cell Line Assay IC₅₀ / LC₅₀ Reference

Ophiobolin C

Chronic

Lymphocytic

Leukemia

Not specified LC₅₀ = 8 nM [6]

6-epi-ophiobolin

A

HCT-8 (Human

colon

adenocarcinoma)

Not specified IC₅₀ = 2.09 µM [7]

6-epi-ophiobolin

A

Bel-7402

(Human liver

cancer)

Not specified IC₅₀ = 2.53 µM [7]

6-epi-ophiobolin

A

BGC-823

(Human gastric

cancer)

Not specified IC₅₀ = 2.71 µM [7]

6-epi-ophiobolin

A

A549 (Human

lung

adenocarcinoma)

Not specified IC₅₀ = 4.5 µM [7]

6-epi-ophiobolin

A

A2780 (Human

ovarian

adenocarcinoma)

Not specified IC₅₀ = 2.46 µM [7]

Note: Comprehensive NCI-60 screening data for Ophiobolin C is not publicly available at the

time of this review.

Antiviral Activity
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Ophiobolin C has been identified as an antagonist of the chemokine receptor CCR5, which is

a co-receptor for HIV-1 entry into host cells.[6] It inhibits the binding of the viral envelope

protein gp120 to CCR5.

Table 4: Antiviral Activity of Ophiobolin C

Target Assay IC₅₀ Reference

CCR5 binding to

gp120
Binding Assay 40 µM [6]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of

ophiobolins.

Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the

measurement of cellular protein content.

Materials:

96-well microtiter plates

Trichloroacetic acid (TCA), 10% (w/v)

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

Acetic acid, 1% (v/v)

Tris base solution, 10 mM, pH 10.5

Microplate reader

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Treat cells with various concentrations of Ophiobolin C for the

desired incubation period (e.g., 48 or 72 hours).

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA

to each well. Incubate at 4°C for 1 hour.

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature

for 30 minutes.

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove

unbound SRB.

Air Dry: Allow the plates to air dry completely.

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-

bound dye.

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition compared to untreated

control cells.

Calmodulin-Activated Cyclic Nucleotide
Phosphodiesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of phosphodiesterase

(PDE) that is activated by calmodulin.

Materials:

Bovine brain calmodulin

Calmodulin-dependent cyclic nucleotide phosphodiesterase
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5'-Nucleotidase

Tris-HCl buffer

Imidazole

Magnesium acetate

Calcium chloride (CaCl₂)

Cyclic AMP (cAMP)

Ophiobolin C

Reagents for phosphate determination

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer,

imidazole, magnesium acetate, CaCl₂, phosphodiesterase, and 5'-nucleotidase.

Calmodulin Activation: Add a known amount of calmodulin to the reaction mixture.

Inhibitor Addition: Add varying concentrations of Ophiobolin C (dissolved in a suitable

solvent like methanol) to the reaction mixture.

Pre-incubation: Pre-incubate the mixture at 30°C for a specified time (e.g., 30 minutes) to

allow for the interaction between Ophiobolin C and calmodulin.

Initiation of Reaction: Start the enzymatic reaction by adding cAMP.

Incubation: Incubate the reaction at 30°C for a defined period.

Termination of Reaction: Stop the reaction (e.g., by boiling).

Phosphate Measurement: Determine the amount of inorganic phosphate released from the

hydrolysis of cAMP and subsequently adenosine by 5'-nucleotidase.
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Data Analysis: Calculate the percentage of inhibition of phosphodiesterase activity at each

concentration of Ophiobolin C and determine the IC₅₀ value.

Leaf Puncture Assay for Phytotoxicity
This assay is a common method to evaluate the phytotoxic potential of fungal metabolites.

Materials:

Healthy, detached leaves of a susceptible plant species (e.g., green foxtail)

Ophiobolin C solutions at various concentrations

Micropipette

Sterile needle or pin

Moist filter paper

Petri dishes

Procedure:

Leaf Preparation: Gently wash and dry healthy, detached leaves.

Puncturing: Make a small puncture on the adaxial surface of each leaf with a sterile needle.

Compound Application: Apply a small droplet (e.g., 10 µL) of the Ophiobolin C solution

directly onto the punctured site. Use a solvent control on separate leaves.

Incubation: Place the leaves in a Petri dish lined with moist filter paper to maintain humidity.

Incubate under controlled light and temperature conditions.

Observation: Observe the leaves daily for the development of necrotic lesions around the

puncture site.

Data Collection: Measure the diameter of the lesions at specific time points (e.g., 24, 48, 72

hours).
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Data Analysis: Compare the lesion sizes caused by different concentrations of Ophiobolin C
to the control.

Experimental and Logical Workflows
The discovery and characterization of natural products like Ophiobolin C follow a systematic

workflow.

Fungal Culture
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Extraction of
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Figure 3: General workflow for the discovery of Ophiobolin C.

Conclusion and Future Directions
Ophiobolin C is a fascinating sesterterpenoid with a rich chemical profile and a diverse range

of biological activities. Its potent cytotoxic and antiviral properties, coupled with its unique

mechanism of action involving covalent modification of cellular targets like calmodulin, make it

a compelling candidate for further investigation in drug discovery.

Future research should focus on several key areas:

Comprehensive Biological Profiling: A systematic evaluation of Ophiobolin C against a

broader panel of cancer cell lines, including the NCI-60 panel, is warranted to identify

specific cancer types that are particularly sensitive to its cytotoxic effects.

Target Deconvolution: While calmodulin is a known target, identifying other potential cellular

binding partners of Ophiobolin C will provide a more complete understanding of its

mechanism of action and potential off-target effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of

Ophiobolin C analogues will be crucial for optimizing its potency, selectivity, and

pharmacokinetic properties.

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo

efficacy and safety of Ophiobolin C as a potential therapeutic agent.

The continued exploration of Ophiobolin C and its derivatives holds significant promise for the

development of novel therapeutic strategies for cancer and viral infections. This technical guide

serves as a foundational resource to aid in these future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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